Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H10N2O2·HCl and a molecular weight of 190.63 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride typically involves the esterification of 2-(1H-imidazol-4-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving imidazole derivatives.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
- Ethyl 2-(1H-imidazol-1-yl)acetate
- Ethyl 2-(1H-imidazol-5-yl)acetate
- Methyl 2-(1H-imidazol-4-yl)acetate
Comparison: Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-(1H-imidazol-5-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)3-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTROFKHQFRBVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51718-81-1 |
Source
|
Record name | ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.